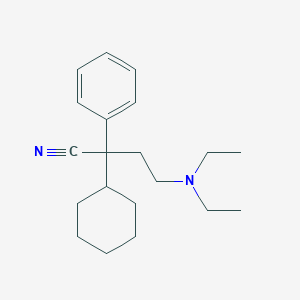
BRN 3372114
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl group, and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the phenyl and diethylamino groups. Common synthetic routes include:
Formation of Halohydrin Intermediates: This method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to introduce the desired functional groups.
Reductive Amination: This method involves the nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by reduction to form the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The phenyl and cyclohexane groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: A monomer used in the synthesis of copolymers with antibacterial activity.
Uniqueness
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102314-46-5 |
|---|---|
Fórmula molecular |
C20H30N2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3 |
Clave InChI |
VGUTXEYVDQAZOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
Sinónimos |
α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















